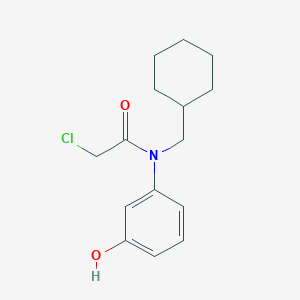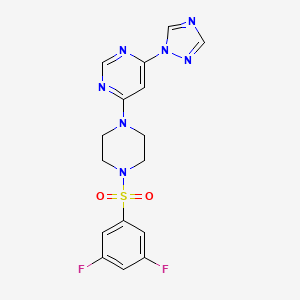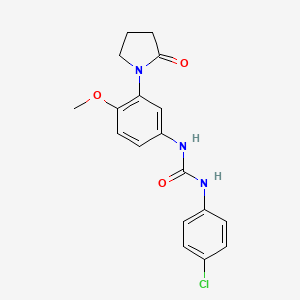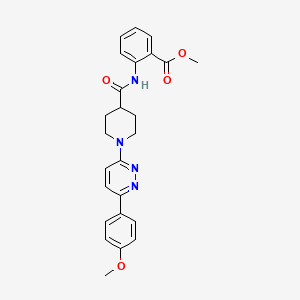
2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide, also known as CCMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. CCMA is a derivative of acetaminophen and has been found to possess anti-inflammatory and analgesic properties. In
作用机制
The mechanism of action of 2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide is not fully understood. However, it has been suggested that 2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. 2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide has been found to possess anti-inflammatory and analgesic properties in animal models. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as the expression of COX-2 and NF-κB. 2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide has also been found to reduce pain behavior in animal models of chronic pain.
实验室实验的优点和局限性
2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. 2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide has also been found to be stable under various conditions, making it a useful tool for studying the mechanisms of inflammation and pain. However, there are also limitations to the use of 2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide in lab experiments. The mechanism of action of 2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide is not fully understood, and its effects may vary depending on the experimental conditions.
未来方向
There are several future directions for research on 2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide. One area of interest is the development of 2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide analogs with improved potency and selectivity. Another area of interest is the investigation of the potential use of 2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide in the treatment of cancer. 2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide has been found to possess anti-tumor properties in animal models, and further research is needed to determine its potential as a cancer therapy. Additionally, the mechanisms of action of 2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide need to be further elucidated to better understand its effects on inflammation and pain.
合成方法
2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide can be synthesized through a multi-step reaction process. The first step involves the reaction of 3-hydroxyacetophenone with cyclohexylmethylamine, followed by the addition of thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-chloroacetamide to yield 2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide.
科学研究应用
2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for medical research. It has been studied for its potential use in the treatment of chronic pain, inflammation, and cancer. 2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide has also been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response.
属性
IUPAC Name |
2-chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2/c16-10-15(19)17(11-12-5-2-1-3-6-12)13-7-4-8-14(18)9-13/h4,7-9,12,18H,1-3,5-6,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDNWSACFRBGIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN(C2=CC(=CC=C2)O)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-phenylpropyl)propanamide](/img/structure/B2702825.png)
![7-chloro-4-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2702827.png)
![methyl 4-({[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2702829.png)
![Ethyl 3-[(4-chlorophenyl)amino]-2-cyanoprop-2-enoate](/img/structure/B2702833.png)
![1-benzyl-N-(4-ethylphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2702834.png)


![1-Benzyl-N-(6-methylpyridin-2-yl)-2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxamide](/img/structure/B2702840.png)
![4-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-7-fluoroquinazoline](/img/structure/B2702841.png)
